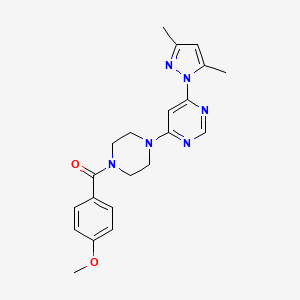

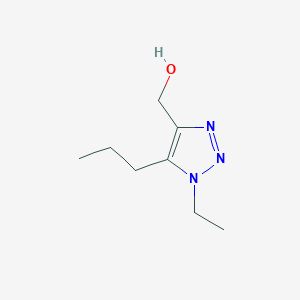

(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the CAS Number: 1267322-97-3 . It has a molecular weight of 169.23 . It appears in the form of an oil .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H15N3O/c1-3-5-8-7(6-12)9-10-11(8)4-2/h12H,3-6H2,1-2H3 . This indicates that the compound has a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

“(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol” is an oil at room temperature . It has a molecular weight of 169.23 .Aplicaciones Científicas De Investigación

Drug Discovery

The triazole ring, a core structure in this compound, is known for its stability and versatility in drug design. It mimics the peptide bond, making it a valuable scaffold in medicinal chemistry . This compound could be used to create new pharmacophores for drug discovery, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, the triazole moiety serves as a stable and reactive intermediate. It can undergo various chemical transformations, enabling the synthesis of complex organic compounds . This particular triazole derivative could be utilized in click chemistry reactions, a method that is widely appreciated for its efficiency and selectivity in building complex molecules.

Polymer Chemistry

Triazoles are integral in the development of polymers with specific properties. They can be incorporated into polymer chains to enhance thermal stability, mechanical strength, and chemical resistance . The subject compound could be explored for its potential to create new polymeric materials with unique characteristics for industrial applications.

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes it a useful component in supramolecular assemblies . It can be used to construct complex structures with specific functions, such as molecular recognition, catalysis, or self-assembly processes, which are fundamental in the development of nanotechnology and biomimetic materials.

Bioconjugation

Bioconjugation involves attaching two molecules to form a hybrid with unique properties. The triazole ring can act as a linker in bioconjugation, connecting biomolecules like proteins or nucleic acids with other chemical entities . This can be particularly useful in the development of targeted drug delivery systems or diagnostic tools.

Chemical Biology

In chemical biology, triazole derivatives are used to probe biological systems and understand molecular interactions . The compound could be employed to modify biological molecules, helping to elucidate their function and interaction with other biomolecules, which is crucial for understanding disease mechanisms and discovering therapeutic targets.

Safety And Hazards

Propiedades

IUPAC Name |

(1-ethyl-5-propyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-3-5-8-7(6-12)9-10-11(8)4-2/h12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLURQBEPXXPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)

![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960964.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)

![Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl](/img/structure/B2960978.png)